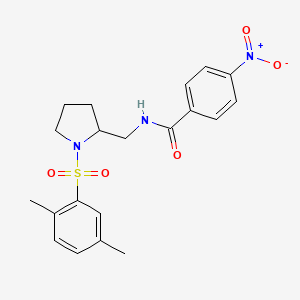

N-((1-((2,5-dimetilfenil)sulfonil)pirrolidin-2-il)metil)-4-nitrobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.

BenchChem offers high-quality N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quimiosensores fluorescentes y detección de iones metálicos

Los derivados de imidazol, incluido nuestro compuesto de interés, exhiben notables propiedades de fluorescencia. Su capacidad de fluorescer y brillar bajo condiciones específicas los hace valiosos en procesos analíticos. En particular, los derivados de imidazol se emplean como quimiosensores fluorescentes altamente sensibles para detectar e imágenes de iones metálicos. La notable alteración en la fluorescencia después de la unión del metal es una característica crucial que aumenta su utilidad como quelantes.

Propiedades fotofísicas y dispositivos emisores de luz

Los compuestos basados en imidazol a menudo exhiben propiedades fotofísicas intrigantes, incluyendo fluorescencia y fosforescencia. Los investigadores exploran su uso en dispositivos emisores de luz (LED), semiconductores orgánicos y aplicaciones optoelectrónicas. La estructura electrónica y las propiedades de emisión de nuestro compuesto podrían contribuir al desarrollo de LED eficientes.

En resumen, N-((1-((2,5-dimetilfenil)sulfonil)pirrolidin-2-il)metil)-4-nitrobenzamida es prometedor en diversos campos científicos. Sus características únicas lo convierten en un tema emocionante para futuras investigaciones y aplicaciones. 🌟 .

Actividad Biológica

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22N4O4S with a molecular weight of approximately 378.45 g/mol. Its structure includes a pyrrolidine ring, a sulfonyl group, and a nitrobenzamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₄O₄S |

| Molecular Weight | 378.45 g/mol |

| CAS Number | 896291-06-8 |

The biological activity of N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The sulfonyl group enhances binding interactions, potentially leading to the inhibition or modulation of enzymatic activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the nitro group may influence the compound's reactivity and solubility in biological environments .

Antimicrobial Properties

Research indicates that compounds with similar structural features have shown promising antimicrobial activities. The 2,5-dimethylphenyl scaffold is prevalent in many antimicrobial agents, including those effective against Gram-positive bacteria and drug-resistant strains. For instance, derivatives of this scaffold have been developed into antifungal agents like echinocandins and antibacterial agents such as linezolid .

Inhibition Studies

In vitro studies have demonstrated that N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide exhibits significant inhibitory effects on various enzymes. These studies often utilize techniques such as:

- Enzyme assays to measure inhibition rates.

- Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.

Case Studies

- Antibacterial Activity : A study focused on the antibacterial properties of compounds containing the 2,5-dimethylphenyl group found that N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved disrupting bacterial cell wall synthesis .

- Antifungal Efficacy : Another investigation assessed the antifungal activity of similar compounds against Candida auris, revealing that modifications in the sulfonamide group significantly enhanced their efficacy compared to standard treatments like fluconazole .

Propiedades

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-14-5-6-15(2)19(12-14)29(27,28)22-11-3-4-18(22)13-21-20(24)16-7-9-17(10-8-16)23(25)26/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDGFFFDPIEHAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.